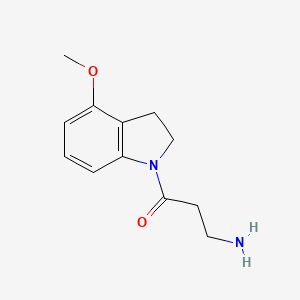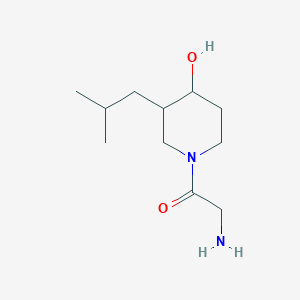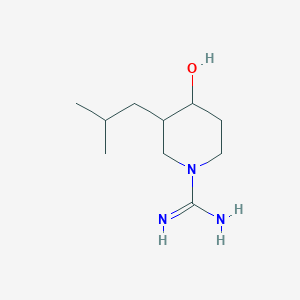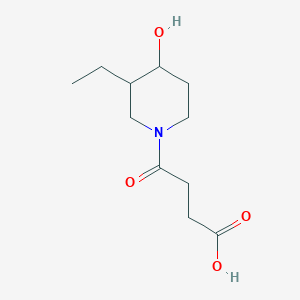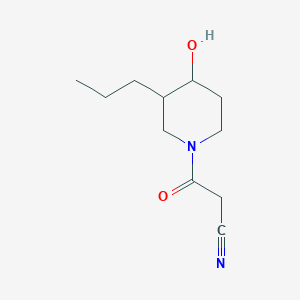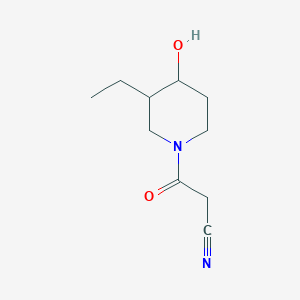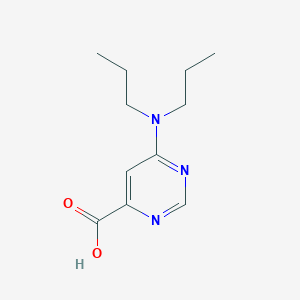
6-(二丙基氨基)嘧啶-4-羧酸
描述
6-(Dipropylamino)pyrimidine-4-carboxylic acid (DPC) is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . DPC is of great interest in scientific research due to its potential implications in various fields of research and industry.
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. The Dimroth rearrangement, which involves the isomerization of heterocycles, is one such method used in the synthesis of condensed pyrimidines . The reaction of [Re (CO)5Br] with H2pmdc in ethanol (EtOH) led to the formation of the monomeric complex [Re (CO)3 (OH2) (etpmdc)], where etpmdc- is 6- (ethoxycarbonyl)pyrimidine-4-carboxylic acid anion .Molecular Structure Analysis
The molecular formula of DPC is C11H17N3O2 and its molecular weight is 223.27 g/mol. Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .Chemical Reactions Analysis
The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis
The physical and chemical properties of carboxylic acids, which are part of the DPC structure, are influenced by the presence of the carboxyl group. Carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .科学研究应用
合成和衍生物
6-(二丙基氨基)嘧啶-4-羧酸一直是各种化合物合成中的研究对象。例如,Carboni、Settimo和Segnini(1969年)的研究探讨了嘧啶-羧酸类似化合物的合成,包括一个涉及类似嘧啶-羧酸化合物的转化过程(Carboni, Settimo, & Segnini, 1969)。此外,Temple等人(1979年)的研究侧重于合成各种嘧啶-2-羧酸衍生物并评估它们的抗过敏活性(Temple, Yevich, Covington, Hanning, Seidehamel, Mackey, & Bartek, 1979)。
生物应用
嘧啶衍生物,包括与6-(二丙基氨基)嘧啶-4-羧酸相关的化合物,在生物应用中显示出潜力。Takahashi等人(2002年)使用嘧啶-5-羧酸开发了新型视黄醛X受体拮抗剂,突出了它们在细胞分化和受体活性中的重要性(Takahashi, Ohta, Kawachi, Fukasawa, Hashimoto, & Kagechika, 2002)。
晶体结构分析
对涉及嘧啶衍生物的晶体结构分析,如与6-(二丙基氨基)嘧啶-4-羧酸相关的化合物,已进行以了解它们的分子相互作用。Balasubramani、Muthiah和Lynch(2007年)研究了嘧啶胺和氨基嘧啶衍生物的晶体结构,以探索氢键结构和它们的分子关联(Balasubramani, Muthiah, & Lynch, 2007)。
非线性光学性质
研究了嘧啶衍生物,包括与6-(二丙基氨基)嘧啶-4-羧酸结构相关的化合物,以了解它们的非线性光学性质。Hussain等人(2020年)研究了噻嘧啶衍生物的电子、线性和非线性光学性质,揭示了它们在光电子学和医学中的潜力(Hussain et al., 2020)。
共晶设计
涉及嘧啶衍生物的共晶设计,类似于6-(二丙基氨基)嘧啶-4-羧酸,一直是晶体学的焦点。Rajam等人(2018年)与各种羧酸共晶设计,分析它们的氢键模式和结构基元(Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018)。
作用机制
Target of Action
Pyrimidines, the core structure of this compound, are known to have a wide range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines can interact with their targets and cause changes in their activities . For instance, they can inhibit the expression and activities of certain inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect various biochemical pathways related to inflammation .
Pharmacokinetics
It is known that pyrimidines generally have high gastrointestinal absorption .
Result of Action
Pyrimidines are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain inflammatory mediators .
安全和危害
未来方向
Pyrimidines are considered a vital heterocyclic moiety due to their wide spectrum of biological and pharmacological activities. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The use of the Dimroth rearrangement in the synthesis of condensed pyrimidines is a key structural fragment of antiviral agents .
属性
IUPAC Name |
6-(dipropylamino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-5-14(6-4-2)10-7-9(11(15)16)12-8-13-10/h7-8H,3-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNNVNHRSXCYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dipropylamino)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481781.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-amine](/img/structure/B1481783.png)
![7-Prolyl-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1481784.png)
![5-(2-chloroacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481786.png)
![5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481787.png)
